molecular formula C10H18N4O2 B1476961 2-Azido-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one CAS No. 2097979-27-4

2-Azido-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one

Cat. No. B1476961
CAS RN: 2097979-27-4
M. Wt: 226.28 g/mol
InChI Key: FKEHPNIHWWPQPO-UHFFFAOYSA-N
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Description

2-Azido-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one (2-AEPE) is a synthetic compound with a wide range of applications in scientific research. It is a member of the azido group of compounds and is widely used in organic synthesis and in the preparation of biologically active compounds. 2-AEPE has been used in the synthesis of various compounds, including peptides, proteins, and nucleic acids. It has also been used in the synthesis of various drugs and pharmaceuticals.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Azides, including the compound , are pivotal in the synthesis of various heterocyclic compounds. They can undergo a range of reactions, such as cycloadditions, to form five- or six-membered rings, which are common structures in many pharmaceuticals . The azido group in this compound can act as a versatile precursor for the introduction of nitrogen into these rings, leading to potential applications in drug development and materials science.

Medicinal Chemistry

In medicinal chemistry, azido compounds are often used as intermediates in the synthesis of more complex molecules. The azide functional group can be transformed into a variety of other groups, such as amines, which are found in many drugs. This compound could be used to create novel pharmacophores for drug discovery efforts .

Biochemistry Research

In biochemistry, azides can be used in click chemistry reactions, which are widely employed for labeling biomolecules in a biological system. The compound could be used to modify peptides, proteins, or nucleic acids, allowing researchers to study biological processes with high specificity and selectivity .

Materials Science

Azido compounds are also significant in materials science, where they can be used to create polymers with unique properties. The azide group can act as a crosslinking agent, leading to materials with enhanced thermal stability or novel electronic properties, which could be beneficial in the development of new materials for various applications.

Environmental Science

In environmental science, azido compounds can be used as probes or sensors for detecting metal ions or other environmental contaminants. The high reactivity of the azide group allows for the development of sensitive detection methods, which are crucial for monitoring and maintaining environmental health.

Analytical Chemistry

Lastly, in analytical chemistry, azido compounds can serve as standards or reagents in analytical methods. Their distinct spectroscopic properties can be utilized in methods such as mass spectrometry or chromatography to identify or quantify substances within a sample .

properties

IUPAC Name

2-azido-1-[4-(2-methoxyethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c1-16-7-4-9-2-5-14(6-3-9)10(15)8-12-13-11/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEHPNIHWWPQPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1CCN(CC1)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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